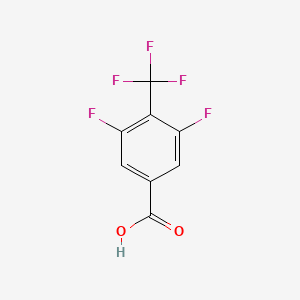

3,5-Difluoro-4-(trifluoromethyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Difluoro-4-(trifluoromethyl)benzoic acid is a compound that is part of the benzoic acid family, characterized by the presence of fluorine atoms and a trifluoromethyl group attached to the benzene ring. The presence of these fluorinated groups significantly alters the chemical and physical properties of the compound compared to non-fluorinated benzoic acids.

Synthesis Analysis

The synthesis of fluorinated benzoic acids, such as 3,5-difluoro-4-(trifluoromethyl)benzoic acid, can be achieved through trifluoromethylation reactions. One method involves the trifluoromethylation of benzoic acids with TMSCF3 using anhydrides as an in situ activating reagent, providing a facile and efficient method for preparing aryl trifluoromethyl ketones from readily available starting materials . Although the specific synthesis of 3,5-difluoro-4-(trifluoromethyl)benzoic acid is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acids is influenced by the electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group. These groups can affect the acidity of the carboxylic acid group and the overall stability of the molecule. While the provided papers do not directly analyze the molecular structure of 3,5-difluoro-4-(trifluoromethyl)benzoic acid, studies on related compounds, such as 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate, have used X-ray analysis to determine crystal and molecular structures, which can provide insights into the potential structure of 3,5-difluoro-4-(trifluoromethyl)benzoic acid .

Chemical Reactions Analysis

The reactivity of fluorinated benzoic acids can be quite distinct due to the strong electronegativity of fluorine. For instance, 2,4,6-tris(trifluoromethyl)benzoic acid shows unique reactivity patterns, such as resistance to normal esterification due to steric hindrance and the formation of esters via linear acylium ions . These findings suggest that 3,5-difluoro-4-(trifluoromethyl)benzoic acid may also exhibit unique reactivity that differs from non-fluorinated analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzoic acids are significantly influenced by the presence of fluorine atoms. For example, the introduction of fluorinated alkoxy moieties can lead to the formation of liquid crystalline phases, as seen in the mesogen with a thermotropic cubic phase . The fluorinated compound exhibits a sequence of isotropic, cubic, and hexagonal columnar phases, indicating that similar fluorinated benzoic acids, like 3,5-difluoro-4-(trifluoromethyl)benzoic acid, may also possess unique mesomorphic properties.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Fluorinated Compounds

The synthesis of mono- and difluoronaphthoic acids showcases the significance of aryl carboxamides, which are found in several biologically active compounds. Notably, the synthesis of various mono- and difluorinated naphthoic acids, including 3,5-Difluoro-4-(trifluoromethyl)benzoic acid, has been detailed, highlighting the steps involved in the synthesis and the transformation of commercial fluorinated phenylacetic acids to the target structures through a series of chemical reactions (Tagat et al., 2002).

Photoassisted Degradation Studies

The study on the photoassisted degradation of trifluoromethyl benzoic acid isomers in aqueous media under UVC radiation provides insights into the degradation process and efficiency of different isomers, including 4-(trifluoromethyl)benzoic acid. This research is crucial in understanding the environmental impact and degradation mechanisms of fluorinated chemicals (Tsukamoto et al., 2019).

Chemical Reactions and Applications

Palladium-Catalyzed Reactions

The palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters emphasizes the importance of introducing fluorinated moieties into organic molecules, which significantly alters their biological activities. This research provides valuable insights into the methodologies for introducing trifluoromethyl groups into aromatic compounds, highlighting the potential utilities of these compounds in medicinal chemistry and related fields (Zhao & Hu, 2012).

Trifluoromethylation of Benzoic Acids

The study on trifluoromethylation of benzoic acids offers a method to prepare aryl trifluoromethyl ketones from readily available materials. This method is applicable to a wide range of carboxylic acids, demonstrating the versatility of this synthetic approach in medicinal chemistry and material science (Liu et al., 2021).

Synthesis of Nucleoside Derivatives

The synthesis of nucleoside derivatives from 2-amino-3-(trifluoromethyl) benzoic acid showcases the importance of fluorinated nucleosides in increasing the biological and chemical stability of organofluorine compounds. This research contributes to the field of pharmaceutical chemistry by providing methods for creating biologically relevant molecules (Break & Al-harthi, 2018).

特性

IUPAC Name |

3,5-difluoro-4-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c9-4-1-3(7(14)15)2-5(10)6(4)8(11,12)13/h1-2H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKESWMDKZFRERU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634195 |

Source

|

| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

CAS RN |

261945-09-9 |

Source

|

| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261945-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)